![molecular formula C12H15F3N2O4 B2729062 (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid CAS No. 2413847-98-8](/img/structure/B2729062.png)

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

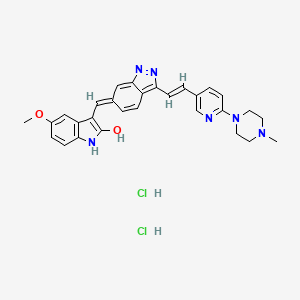

The molecule “(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid” contains a total of 38 atoms. There are 19 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a propanamide group, a hydroxymethyl group attached to a phenyl ring, and a trifluoroacetic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions involving nucleophilic attack, deprotonation, leaving group removal, and protonation .Wissenschaftliche Forschungsanwendungen

DNA Radiation Damage Studies and Cancer Radiotherapy :

- Ribar et al. (2018) discussed the role of 2-Amino-2-(hydroxymethyl)-1,3-propanediol (TRIS) in DNA stabilizers for understanding DNA radiation damage, which is crucial for improving cancer radiotherapy. The study highlighted that TRIS, when exposed to ionizing radiation, can form hydroperoxyl radicals, which are known to cause DNA modifications like strand breaks. This indicates that buffer compounds like TRIS might not exclusively protect DNA as previously suggested (Ribar et al., 2018).

Chemical Reactions and Compound Synthesis :

- Matsueda and Walter (2009) introduced the 3-nitro-2-pyridinesulfenyl (Npys) group for peptide synthesis, indicating resistance to trifluoroacetic acid. This study contributes to the understanding of how certain chemical groups behave and react under specific conditions, which is critical in the synthesis of peptides and other compounds (Matsueda & Walter, 2009).

Coordination Chemistry and Metal Ion Interaction :

- Nagaj et al. (2013) explored the interaction of Tris buffer with Cu(II) ions, an aspect significant in biochemical processes. They found that Tris can form dimeric complexes with Cu(II) at neutral pH, indicating that Tris has a notable affinity for Cu(II), which could influence its interactions with biomolecules (Nagaj et al., 2013).

Application in Analytical Chemistry :

- Abe et al. (1996) developed a method for the rapid analysis of amino acid enantiomers using derivatives formed with 2,2,2-trifluoroethyl chloroformate. This demonstrates the utility of trifluoroacetic acid derivatives in analytical chemistry, particularly in the separation of enantiomeric isomers by gas chromatography (Abe et al., 1996).

Synthesis of Heterocyclic Substances and Biological Evaluation :

- Behbehani et al. (2011) used 2-arylhdrazononitriles, derived from the chemical structure , to prepare a variety of heterocyclic substances, demonstrating their antimicrobial activities. This highlights the potential of these compounds in synthesizing new molecules with biological applications (Behbehani et al., 2011).

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.C2HF3O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9;3-2(4,5)1(6)7/h2-5,7,13H,6,11H2,1H3,(H,12,14);(H,6,7)/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYGCDMWSHRPCZ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)